molecular formula C17H18N2O5 B13286330 Diethyl 5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate

Diethyl 5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate

Cat. No.: B13286330
M. Wt: 330.33 g/mol
InChI Key: CVBNMCCJVCPMGF-UHFFFAOYSA-N
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Description

Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate is a derivative of 1,4-dihydropyridine, a significant class of pharmacologically active molecules. These compounds are known for their broad spectrum of biological applications, including their use as antihypertensive agents, anticancer agents, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate typically involves a multistep synthetic route. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridine compounds .

Scientific Research Applications

Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential antihypertensive agent due to its structural similarity to other 1,4-dihydropyridine-based drugs.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: A well-known antihypertensive agent.

    Nifedipine: Another antihypertensive drug with a similar structure.

    Felodipine: Used for the treatment of high blood pressure.

    Nicardipine: Also used to manage hypertension.

Uniqueness

Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

diethyl 5-amino-2-oxo-6-phenyl-1H-pyridine-3,4-dicarboxylate

InChI

InChI=1S/C17H18N2O5/c1-3-23-16(21)11-12(17(22)24-4-2)15(20)19-14(13(11)18)10-8-6-5-7-9-10/h5-9H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

CVBNMCCJVCPMGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1N)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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